molecular formula C19H27N3O3 B2682717 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide CAS No. 305859-44-3

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide

Cat. No.: B2682717
CAS No.: 305859-44-3
M. Wt: 345.443
InChI Key: KTALZMGWXVZKGI-UHFFFAOYSA-N
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Description

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide is a synthetic organic compound that features a 1,3-benzodioxole moiety, a cyclohexyl group, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide typically involves multiple steps. One common route starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether in the presence of sodium hydroxide in dimethylformamide at 70–75°C, yielding 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile . This intermediate is then reduced with lithium tetrahydroaluminate to produce [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine . The final step involves the reaction of this amine with cyclohexyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c23-19(20-16-4-2-1-3-5-16)22-10-8-21(9-11-22)13-15-6-7-17-18(12-15)25-14-24-17/h6-7,12,16H,1-5,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTALZMGWXVZKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346130
Record name 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305859-44-3
Record name 4-(1,3-Benzodioxol-5-ylmethyl)-N-cyclohexylpiperazine-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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